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Compound of Interest

Compound Name: 2-Ethylquinoline

CAS No.: 1613-34-9

Cat. No.: B167955 Get Quote

Executive Summary & Strategic Rationale
In the development of N-heterocyclic compounds for industrial corrosion inhibition and

pharmaceutical intermediates, 2-Ethylquinoline (2-EQ) represents a critical scaffold. Its

performance relies heavily on the electron-donating capability of the ethyl group at the C2

position, which modulates the electron density of the pyridine ring nitrogen.

This guide provides a rigorous comparison between Experimental (Exp) data and

Computational (DFT) predictions. For researchers, the concordance between these two

datasets is not merely academic; it validates the predictive power of your molecular modeling,

allowing for rapid in-silico screening of derivatives before costly synthesis.

The "Why" Behind the Protocol
Cost Efficiency: DFT screening (B3LYP/6-311++G**) predicts corrosion inhibition efficiency

(IE%) with >90% correlation to gravimetric weight loss, reducing wet-lab iterations.

Mechanistic Insight: While experiments give you the "what" (e.g., 92% inhibition),

computation gives the "how" (e.g., planar adsorption via HOMO-LUMO interaction).
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The first step in any validation workflow is confirming that the virtual molecule matches the

physical molecule.

Geometric Conformation (Steric Impact)
The ethyl group at C2 introduces steric bulk that can slightly distort planarity compared to

quinoline or 2-methylquinoline.

Computational Protocol: Geometry optimization using DFT/B3LYP/6-311++G(d,p) in gas

phase.

Experimental Protocol: Single Crystal X-Ray Diffraction (XRD) or inferred via NOESY NMR.

Table 1: Key Geometric Parameters (Representative)

Parameter Bond

Exp.[1][2][3]
[4][5][6][7]
[8] Value
(XRD/Avg)

Comp.
Value (DFT)

Deviation Notes

Bond Length C2–N1 1.315 Å 1.322 Å +0.5%

N1 is the

primary

adsorption

site.

Bond Length C2–C(Ethyl) 1.510 Å 1.518 Å +0.5%

Standard

sp2-sp3

bond.

Torsion Angle N1-C2-Ca-Cb ~0° (Planar) ~2-5° Slight

Ethyl group

may twist to

minimize

steric clash.

Spectroscopic Fingerprinting (IR & NMR)
Vibrational frequency analysis is the standard for "fingerprinting" the molecule. Note that raw

DFT frequencies are harmonic and typically overestimate experimental (anharmonic)

frequencies.
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Scaling Factor: Apply a scaling factor of 0.961 to raw B3LYP/6-311++G(d,p) frequencies to

align with experimental FTIR.

Table 2: Spectroscopic Comparison

Mode Assignment
Exp.
Frequency
(FTIR - KBr)

Comp.
Frequency
(Scaled DFT)

Correlation

(C-H) Aromatic Stretch 3050–3070 cm⁻¹ 3065 cm⁻¹ High

(C-H) Aliphatic (Ethyl) 2960–2980 cm⁻¹ 2975 cm⁻¹ High

(C=N) Ring Stretch 1615 cm⁻¹ 1622 cm⁻¹

Critical

(Validation of N-

basicity)

(C=C)
Quinoline

Skeleton
1595 cm⁻¹ 1605 cm⁻¹ High

Application Case Study: Corrosion Inhibition
The most commercially relevant application of 2-EQ is as an acid corrosion inhibitor for mild

steel (1M HCl). The ethyl group acts as an electron donor (+I effect), theoretically increasing

the electron density at the Nitrogen atom (HOMO center), making it a better inhibitor than bare

quinoline.

The Workflow
The following diagram illustrates the integrated workflow for validating 2-EQ performance.
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Phase 1: Computational Screening

Phase 2: Experimental Validation
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Confirmed
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Figure 1: Integrated Computational-Experimental Workflow for 2-Ethylquinoline Validation.

Electronic Properties vs. Inhibition Efficiency (IE%)
The core hypothesis: Higher HOMO energy = Better electron donation to Metal = Higher IE%.

Table 3: Frontier Molecular Orbital (FMO) Data vs. Experimental Efficiency
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Property Definition
Computational
Value (eV)

Experimental
Implication

Highest Occupied MO -6.02 eV

High value indicates

strong donation to Fe

d-orbitals.

Lowest Unoccupied

MO
-1.85 eV

Low value indicates

back-donation

acceptance (Fe -> 2-

EQ).

(Gap) 4.17 eV
Lower gap = higher

reactivity/adsorption.

Dipole (

)
Polarity ~2.1 Debye

Higher dipole aids in

displacing water from

steel surface.

Exp. IE% Inhibition Efficiency ~88-92% (at 10⁻³ M)
Validates the high

prediction.

Detailed Experimental Protocols
To ensure reproducibility, follow these specific methodologies.

Electrochemical Impedance Spectroscopy (EIS)
Objective: Measure the charge transfer resistance (

) at the steel-acid interface. An increase in

confirms the formation of a protective 2-EQ film.

Preparation: Polish mild steel specimens (composition: Fe >99%, C ~0.1%) with SiC paper

(grades 400–1200). Degrease with acetone.[5]

Electrolyte: 1.0 M HCl solution (aerated, unstirred).

Cell Setup: Three-electrode system.
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Working Electrode: Mild Steel (

exposed).

Counter Electrode: Platinum foil.

Reference Electrode: Saturated Calomel Electrode (SCE).

Procedure:

Establish Open Circuit Potential (OCP) for 30 mins.

Apply AC signal: 10 mV amplitude.

Frequency Range: 100 kHz to 10 mHz.

Data Analysis: Fit Nyquist plots to a Randles equivalent circuit (

). Calculate IE% using:

Computational Setup (Gaussian/ORCA)
Objective: Calculate Global Reactivity Descriptors.

Input: Build 2-Ethylquinoline structure. Pre-optimize with semi-empirical method (PM6).

Functional/Basis Set:B3LYP/6-311++G(d,p) (Standard for organics).

Solvation: Use PCM (Polarizable Continuum Model) with Water or DMSO if comparing to

solution-phase spectra; Gas phase is sufficient for relative FMO trends.

Key Keywords (Gaussian):# opt freq B3LYP/6-311++G(d,p) pop=full

Check: Ensure no imaginary frequencies (NImag=0).

Mechanistic Visualization
The following diagram details the adsorption mechanism confirmed by the concordance of the

data above.
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Figure 2: Adsorption Mechanism of 2-Ethylquinoline on Steel Surface.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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